N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide
Description
N'-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide is a benzohydrazide derivative featuring a 4-bromophenyl-substituted pyrrolidin-2,5-dione core and a 2-methylbenzohydrazide side chain. Its synthesis typically involves coupling reactions between substituted hydrazides and pyrrolidinone intermediates, with characterization via NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-11-4-2-3-5-14(11)17(24)21-20-15-10-16(23)22(18(15)25)13-8-6-12(19)7-9-13/h2-9,15,20H,10H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNUVQDQZWQWEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Maleamic Acid Formation
Maleic anhydride reacts with 4-bromoaniline in glacial acetic acid under reflux to yield N-(4-bromophenyl)maleamic acid . Stoichiometric control (1:1 molar ratio) prevents di-substitution.
Reaction Conditions
Cyclization to Maleimide
The maleamic acid undergoes cyclization using acetic anhydride and sodium acetate, forming the maleimide ring. This step is critical for generating the reactive β-carbonyl groups.
Optimization Data
| Cyclization Agent | Temperature | Time | Yield |
|---|---|---|---|
| Acetic anhydride | 80°C | 2 h | 88% |
| Acetyl chloride | 70°C | 3 h | 72% |
Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the maleimide as a crystalline solid.
Acylation with 2-Methylbenzoyl Chloride
The final step couples the hydrazine derivative with 2-methylbenzoyl chloride to form the target hydrazide.
Activation and Coupling
2-Methylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the hydrazinyl intermediate in dichloromethane (DCM) with triethylamine as a base.
Reaction Protocol
-
Acid Chloride Synthesis:
-
Acylation:
Purification
Crude product is washed with NaHCO₃ (5%), brine, and purified via recrystallization (ethanol/water).
Alternative Synthetic Routes
One-Pot Hydrazide Formation
A modified approach employs N-hydroxysuccinimide (NHS) activation of 2-methylbenzoic acid, followed by coupling with hydrazine and the maleimide derivative in a single pot.
Advantages
Conditions
| Component | Quantity |
|---|---|
| NHS-activated ester | 1.05 eq |
| Hydrazine hydrate | 1.2 eq |
| Solvent | DMF |
| Time | 24 h |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with retention time = 6.7 min.
Industrial-Scale Considerations
Cost-Effective Modifications
-
Solvent Recycling: Ethanol from hydrazine addition is distilled and reused, reducing waste.
-
Catalytic Cyclization: ZnCl₂ (5 mol%) lowers cyclization temperature to 60°C, saving energy.
Challenges and Optimization Opportunities
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield de-brominated products, and substitution may yield azide or cyanide derivatives.
Scientific Research Applications
N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer or anti-inflammatory agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the dioxopyrrolidinyl moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Biological Activity
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 402.24 g/mol. The compound features a bromophenyl group, a dioxopyrrolidinyl moiety, and a methylbenzohydrazide segment, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16BrN3O3 |
| Molecular Weight | 402.24 g/mol |
| CAS Number | 485394-64-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the 4-bromophenyl derivative, followed by the formation of the dioxopyrrolidinyl intermediate. The final step includes coupling with 2-methylbenzohydrazide under controlled conditions using appropriate solvents and catalysts.
Antimicrobial Properties
Research indicates that derivatives of hydrazides, similar to this compound, exhibit significant antimicrobial activities. A study demonstrated that such compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
This compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to modulate key signaling pathways associated with cell proliferation and survival.
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in crucial metabolic pathways.
- Receptor Binding : The compound could bind to receptors that regulate cell growth and apoptosis.
Further research is required to elucidate the precise molecular interactions and pathways affected by this compound.
Case Studies
- Antimicrobial Study : A recent study highlighted the efficacy of related hydrazides against E. coli and S. aureus, reporting minimum inhibitory concentrations (MICs) that suggest potential for therapeutic applications in treating infections caused by resistant strains.
- Anticancer Research : In a laboratory setting, this compound was shown to significantly reduce cell viability in MCF-7 cells after 48 hours of treatment at concentrations as low as 10 µM.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidinone core followed by hydrazide coupling. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for coupling reactions to enhance reactivity .
- Temperature control : Reactions are often conducted under reflux (60–100°C) to ensure completion while avoiding thermal degradation .
- Purification : Column chromatography or recrystallization (ethanol/water mixtures) is used to isolate the compound, with HPLC monitoring purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons in the hydrazide and pyrrolidinone moieties. Key signals include the amide NH (~10 ppm) and aromatic protons (7–8 ppm) .
- FT-IR : Confirms carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak) and purity, with C18 columns and acetonitrile/water gradients .
Q. What initial biological screening approaches are recommended for assessing its therapeutic potential?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based or colorimetric readouts .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .
- Docking simulations : Preliminary computational modeling (AutoDock Vina) identifies potential binding sites in target proteins .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary solvent ratios, catalyst loadings (e.g., EDCI/HOBt for amide bonds), and reaction times to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .
- In-line analytics : Use FT-IR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. How should discrepancies in spectroscopic data be resolved when characterizing novel derivatives?
- Methodological Answer :
- Multi-technique cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
- X-ray crystallography : Determines absolute configuration for crystalline derivatives, resolving ambiguities in NOESY data .
- Computational NMR prediction : Tools like ACD/Labs or Gaussian DFT calculations compare experimental vs. theoretical shifts to verify structures .
Q. What computational strategies are employed to predict binding affinities with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Analyze ligand-protein stability in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
- Free-energy perturbation (FEP) : Quantifies ΔG binding for derivatives, prioritizing candidates for synthesis .
- Pharmacophore modeling : Identifies critical functional groups (e.g., bromophenyl for hydrophobic interactions) using MOE or Schrödinger .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog synthesis : Introduce substituents (e.g., electron-withdrawing groups on the benzohydrazide) to modulate electronic effects .
- Biological testing : Correlate IC50 values with structural features (e.g., LogP for membrane permeability) using multivariate regression .
- Proteomics : SILAC-based profiling identifies downstream targets in treated cells, linking chemical structure to pathway modulation .
Q. How to address stability issues under various physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, monitoring degradation via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify parent compound loss using UPLC-PDA .
- Solid-state stability : Store under accelerated conditions (40°C/75% RH) and analyze polymorphic transitions via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
